molecular formula C19H22N6O3 B5123738 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide

4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide

Cat. No.: B5123738
M. Wt: 382.4 g/mol
InChI Key: PXNXVUHFIDFHRI-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) can be used for purification .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole rings .

Scientific Research Applications

4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide is unique due to its specific substitution pattern and the presence of both nitro and methyl groups on the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-14-6-3-4-7-16(14)12-23-13-17(11-20-23)21-19(26)8-5-9-24-15(2)10-18(22-24)25(27)28/h3-4,6-7,10-11,13H,5,8-9,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNXVUHFIDFHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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